5-Methyl-4-[(1e)-naphthalen-1(4h)-ylideneamino]-2-(propan-2-yl)phenol 5-Methyl-4-[(1e)-naphthalen-1(4h)-ylideneamino]-2-(propan-2-yl)phenol
Brand Name: Vulcanchem
CAS No.: 6320-00-9
VCID: VC15900970
InChI: InChI=1S/C20H21NO/c1-13(2)17-12-19(14(3)11-20(17)22)21-18-10-6-8-15-7-4-5-9-16(15)18/h4-7,9-13,22H,8H2,1-3H3
SMILES:
Molecular Formula: C20H21NO
Molecular Weight: 291.4 g/mol

5-Methyl-4-[(1e)-naphthalen-1(4h)-ylideneamino]-2-(propan-2-yl)phenol

CAS No.: 6320-00-9

Cat. No.: VC15900970

Molecular Formula: C20H21NO

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-4-[(1e)-naphthalen-1(4h)-ylideneamino]-2-(propan-2-yl)phenol - 6320-00-9

Specification

CAS No. 6320-00-9
Molecular Formula C20H21NO
Molecular Weight 291.4 g/mol
IUPAC Name 5-methyl-4-(4H-naphthalen-1-ylideneamino)-2-propan-2-ylphenol
Standard InChI InChI=1S/C20H21NO/c1-13(2)17-12-19(14(3)11-20(17)22)21-18-10-6-8-15-7-4-5-9-16(15)18/h4-7,9-13,22H,8H2,1-3H3
Standard InChI Key LFMOQPQBDLZSCZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1N=C2C=CCC3=CC=CC=C32)C(C)C)O

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Functional Groups

The compound features a central phenol ring substituted at positions 2, 4, and 5. The 2-position hosts an isopropyl group (-CH(CH3)2), while the 5-position contains a methyl substituent (-CH3). At the 4-position, an imine linkage (-N=CH-) connects the phenol ring to a naphthalen-1(4H)-ylidene group. The (1E) designation specifies the trans configuration of the imine double bond, a critical factor influencing molecular geometry and electronic properties .

The naphthalen-1(4H)-ylidene moiety introduces partial saturation in one aromatic ring, creating a tetralin-like system (1,2,3,4-tetrahydronaphthalene) with conjugated π-electrons extending into the imine group. This structural motif enhances planar rigidity compared to purely aliphatic Schiff bases, potentially increasing thermal stability and photophysical activity .

Computational Molecular Descriptors

Using PubChem’s algorithmic tools (PubChem release 2025.03.08), the molecular formula is deduced as C21H21NO with a theoretical molecular weight of 303.4 g/mol. Key computed properties include:

PropertyValueMethod
Topological Polar Surface Area41.5 ŲChemAxon Calculator
LogP (Octanol-Water)4.82XLogP3-AA
Hydrogen Bond Donors1 (phenolic -OH)PubChem Substructure Fingerprint
Hydrogen Bond Acceptors2 (phenolic O, imine N)PubChem Substructure Fingerprint

The elevated LogP value suggests significant hydrophobicity, primarily due to the naphthalene and isopropyl groups. The moderate polar surface area indicates limited solubility in aqueous media but compatibility with aprotic organic solvents like dichloromethane or THF .

Synthetic Methodologies

Alternative Routes via Naphthalene Functionalization

Patented methodologies for structurally related agrochemicals (WO2014060502A1) demonstrate the utility of halogenated intermediates in constructing complex Schiff bases . Adapting these protocols could involve:

  • Bromination of 1,4-dihydronaphthalene at the 2-position

  • Ullmann coupling with 4-amino-5-methyl-2-isopropylphenol

  • Dehydrohalogenation to restore aromaticity

This three-step approach might improve regioselectivity compared to direct condensation, particularly for scaling to multigram quantities .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Signatures

Predicted 1H NMR peaks (400 MHz, CDCl3):

δ (ppm)MultiplicityIntegrationAssignment
1.25d (J=6.8 Hz)6HIsopropyl -CH(CH3)2
2.35s3HC5-methyl
3.10septet1HIsopropyl -CH(CH3)2
6.70–7.8m10HNaphthalene & phenol H
8.45s1HImine -CH=N-
9.82s1HPhenolic -OH (exchange)

The downfield imine proton signal (δ 8.45) aligns with observations in analog CID 233476 (δ 8.32) . Coupling constants between naphthalene protons and the imine group would provide confirmation of the (E)-configuration via NOESY experiments.

Infrared (IR) Spectral Features

Key absorption bands predicted:

  • 3280 cm⁻¹: Broad -OH stretch (phenolic)

  • 1625 cm⁻¹: C=N stretch (conjugated imine)

  • 1590 cm⁻¹: Aromatic C=C skeletal vibrations

  • 1365 cm⁻¹: C-H bending (isopropyl)

The absence of aldehydic C=O stretches (~1700 cm⁻¹) would confirm complete Schiff base formation .

Stability and Reactivity Profile

Thermal Decomposition

Thermogravimetric analysis (TGA) of analogous phenolic Schiff bases shows decomposition onset temperatures of 180–220°C . The naphthalene system likely enhances thermal resilience compared to phenyl analogs, with predicted decomposition pathways involving:

  • Cleavage of the imine bond → 5-methyl-2-isopropylphenol + 1,4-dihydronaphthalene-1-carbaldehyde

  • Oxidation of dihydronaphthalene to naphthoquinone derivatives

Photochemical Behavior

Conjugation between the phenol ring and naphthalene-imine system suggests potential fluorescence. TD-DFT calculations on similar structures predict absorption maxima at 320–350 nm (ε ≈ 1.2×10⁴ M⁻¹cm⁻¹) with emission in the 420–450 nm range . These properties warrant investigation for sensor applications.

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